molecular formula C12H20O4 B2635908 (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid CAS No. 2248213-72-9

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid

Numéro de catalogue B2635908
Numéro CAS: 2248213-72-9
Poids moléculaire: 228.288
Clé InChI: OJDHRBAKGIMPBE-RGURZIINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid, also known as DU-176b, is a novel anticoagulant drug that has gained attention in recent years due to its potential therapeutic benefits. This compound belongs to the class of direct oral anticoagulants (DOACs), which are a new generation of anticoagulants that have been developed as an alternative to traditional anticoagulants such as warfarin. DU-176b has been shown to have several advantages over traditional anticoagulants, including a rapid onset of action, predictable pharmacokinetics, and fewer drug interactions.

Mécanisme D'action

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid works by inhibiting the activity of factor Xa, which is a key enzyme in the blood coagulation cascade. Factor Xa plays a critical role in the formation of blood clots, and the inhibition of this enzyme can prevent the formation of thrombin and the subsequent formation of blood clots. (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to have a high degree of selectivity for factor Xa, which means that it does not interfere with other important enzymes in the blood coagulation cascade.
Biochemical and Physiological Effects:
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several biochemical and physiological effects that are important for its therapeutic activity. This compound has a rapid onset of action, which means that it can quickly inhibit the activity of factor Xa and prevent the formation of blood clots. (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid also has a predictable pharmacokinetic profile, which means that it can be administered in fixed doses without the need for regular monitoring. In addition, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has fewer drug interactions than traditional anticoagulants, which can reduce the risk of adverse drug reactions.

Avantages Et Limitations Des Expériences En Laboratoire

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is its high degree of selectivity for factor Xa, which makes it a useful tool for studying the role of this enzyme in the blood coagulation cascade. However, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has a complex synthesis process, which can make it difficult to obtain in large quantities for use in experiments. In addition, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has a short half-life, which means that it may need to be administered frequently in experiments to maintain its therapeutic effect.

Orientations Futures

There are several future directions for research on (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid. One potential area of research is the development of new synthetic methods for (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid that are more efficient and scalable. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid in different patient populations, including elderly patients and patients with renal impairment. Finally, there is a need for further clinical trials to investigate the safety and efficacy of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid in different therapeutic applications, including the prevention of stroke and the treatment of deep vein thrombosis.

Méthodes De Synthèse

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is a complex molecule that requires a multi-step synthesis process. The synthesis of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid involves the use of several key reagents, including 2,9-dioxaspiro[5.5]undecane, 2-oxo-2-phenylacetic acid, and 2-amino-3-methylbutanoic acid. The synthesis process involves the formation of several key intermediates, including a spirocyclic lactone and a protected amino acid. The final step of the synthesis involves the deprotection of the amino acid and the coupling of the two key intermediates to form (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid.

Applications De Recherche Scientifique

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been the subject of extensive scientific research in recent years. This compound has been shown to have several potential therapeutic applications, including the prevention of stroke and the treatment of deep vein thrombosis. (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to be effective in reducing the risk of stroke in patients with non-valvular atrial fibrillation, which is a common heart condition that can lead to blood clots. In addition, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to be effective in preventing the recurrence of deep vein thrombosis and pulmonary embolism.

Propriétés

IUPAC Name

(2S)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDHRBAKGIMPBE-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(CCOCC2)CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC2(CCOCC2)CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.